molecular formula C15H16N4O3 B11615400 methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11615400
M. Wt: 300.31 g/mol
InChI Key: BOLOBKMQZYEPJP-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with glyoxal, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like ethanol or xylene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines .

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Biological Activity

Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrrolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antibacterial effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Structure C13H15N3O3\text{Chemical Structure }\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_3

This structure facilitates interactions with various biological targets, leading to its pharmacological effects.

1. Antioxidant Activity

Recent studies have demonstrated that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH assay. The compound showed a high radical scavenging potential, comparable to established antioxidants like Trolox and melatonin.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50 µM)
This compound12.5
Trolox10.0
Melatonin15.0

2. Anticancer Activity

Pyrrolo[2,3-b]quinoxalines have been extensively studied for their anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.

Case Study: Cytotoxic Effects on Leukemia Cells

In a study evaluating the cytotoxic effects of this compound on human leukemia cell lines (MV4-11, K562), the following results were observed:

Cell LineIC50 (µM)Selectivity Index
MV4-111.720
K562>50-
MOLM14<2-
Jurkat3.015

These findings indicate that the compound selectively inhibits certain leukemia cells while exhibiting lower toxicity towards normal cells.

3. Antibacterial Activity

The antibacterial properties of this compound have also been explored. Preliminary data suggest that it exhibits inhibitory effects against various bacterial strains.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antioxidant Mechanism : The compound scavenges free radicals through electron donation, thereby protecting cellular components from oxidative damage.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells via mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle regulation.
  • Antibacterial Mechanism : The compound likely interferes with bacterial cell wall synthesis or disrupts metabolic pathways critical for bacterial survival.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

methyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C15H16N4O3/c1-21-8-7-19-13(16)11(15(20)22-2)12-14(19)18-10-6-4-3-5-9(10)17-12/h3-6H,7-8,16H2,1-2H3

InChI Key

BOLOBKMQZYEPJP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N

Origin of Product

United States

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